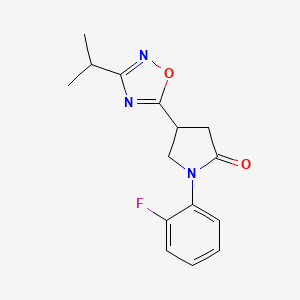

1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-fluorophenyl group and a 3-isopropyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for enhancing metabolic stability and bioavailability in medicinal chemistry . The 2-fluorophenyl substituent may influence electronic properties and binding interactions, while the isopropyl group contributes to lipophilicity.

Properties

IUPAC Name |

1-(2-fluorophenyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2/c1-9(2)14-17-15(21-18-14)10-7-13(20)19(8-10)12-6-4-3-5-11(12)16/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKCBLGRZKYORY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. A common synthetic route may include:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an isocyanate or nitrile oxide under controlled conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

Construction of the Pyrrolidinone Ring: This can be synthesized via a cyclization reaction involving an amine and a carbonyl compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several applications in scientific research:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

Materials Science: Its incorporation into polymers or other materials could impart desirable properties such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules derived from the evidence, focusing on substituents, molecular weights, and key structural differences:

Key Observations:

Substituent Effects: Fluorine Position: The 2-fluorophenyl group in the target compound vs. Oxadiazole Modifications: Replacing isopropyl (target compound) with pyridinyl (), trimethoxyphenyl (), or chlorophenyl () groups impacts solubility, steric bulk, and electronic properties. For example, the trimethoxyphenyl group in increases molecular weight by ~100 Da compared to the target compound.

Synthetic Accessibility: The compound in was synthesized in 47% yield, suggesting feasible routes for similar oxadiazole-containing analogs.

Structural Diversity :

- Compounds like and demonstrate the versatility of the pyrrolidin-2-one scaffold, accommodating diverse substituents for tailored pharmacokinetic or pharmacodynamic profiles.

Biological Activity

The compound 1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a derivative of pyrrolidinone and oxadiazole, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 291.32 g/mol. The structure incorporates a fluorophenyl group and an oxadiazole moiety, which are known to influence biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and melanoma (A375) with IC50 values ranging from 0.12 to 2.78 µM . The introduction of electron-withdrawing groups like fluorine has been associated with enhanced antiproliferative activity.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(2-Fluorophenyl)-4-(3-isopropyl... | MCF-7 | TBD | |

| Doxorubicin | MCF-7 | 10.38 | |

| Compound X (similar structure) | A549 | 0.12 |

The proposed mechanism for the anticancer activity involves the activation of apoptotic pathways. For example, compounds similar to this compound have been shown to increase p53 expression and caspase-3 cleavage in MCF-7 cells, leading to programmed cell death . Molecular docking studies suggest that these compounds interact favorably with estrogen receptors, akin to Tamoxifen .

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives have been investigated for their anti-inflammatory and antimicrobial activities. These compounds often exhibit inhibition of key enzymes involved in inflammatory processes and display significant antibacterial effects against various strains.

Study on Anticancer Activity

A study conducted by MDPI evaluated several oxadiazole derivatives, including those structurally related to our compound. The findings indicated that modifications in the oxadiazole ring could significantly alter biological activity. Specifically, compounds with halogen substitutions showed varied efficacy against cancer cell lines compared to their unsubstituted counterparts .

In Vivo Studies

In vivo studies are crucial for assessing the therapeutic potential of these compounds. Preliminary results indicate that certain derivatives can effectively inhibit tumor growth in animal models while exhibiting minimal toxicity . Further research is necessary to optimize these compounds for clinical applications.

Q & A

Basic Research Question

- Mass Spectrometry (MS): High-resolution ESI-MS (e.g., m/z 342.2 [M+H]⁺) confirms molecular weight and fragmentation patterns .

- NMR: ¹H/¹³C NMR resolves substituent positions (e.g., fluorophenyl vs. oxadiazole protons) and stereochemistry.

- X-ray Crystallography: Essential for absolute configuration determination, as demonstrated for related oxadiazole-pyrrolidinone analogs . For example, torsional angles in the oxadiazole ring can influence bioactivity .

How can structure-activity relationship (SAR) studies guide the optimization of bioactivity for this compound?

Advanced Research Question

SAR studies focus on modifying the fluorophenyl group, oxadiazole substituents (e.g., isopropyl vs. tert-butyl), and pyrrolidinone conformation. For instance:

- Oxadiazole Modifications: Replacing 3-isopropyl with cyclopropyl () may alter lipophilicity and target binding.

- Fluorophenyl Positioning: Meta vs. para fluorine substitution () affects electronic properties and metabolic stability.

- Biological Assays: Test analogs against panels of cell lines (e.g., antitumor assays in ) or ion channels (e.g., CFTR modulation in ) to correlate structural changes with activity.

How can researchers resolve contradictory yield data in synthetic protocols?

Advanced Research Question

Discrepancies in yields (e.g., 85% vs. 59% for fluorophenyl-pyrrolidinone synthesis) often stem from:

- Reagent Purity: Use HPLC () to verify starting material quality.

- Side Reactions: Monitor intermediates via LC-MS to detect byproducts (e.g., over-oxidation or dimerization).

- Scale Effects: Pilot small-scale reactions with controlled heating/cooling rates before scaling up .

What computational strategies predict target engagement or metabolic pathways for this compound?

Advanced Research Question

- Molecular Docking: Model interactions with targets like kinases () or GPCRs (e.g., using PSN375963 in as a template).

- ADMET Prediction: Tools like SwissADME assess solubility, CYP450 metabolism, and blood-brain barrier penetration.

- DFT Calculations: Evaluate oxadiazole ring stability under physiological pH .

What analytical methods ensure purity and stability during formulation studies?

Basic Research Question

- HPLC/Purity: Use C18 columns with UV detection (210–254 nm) to quantify impurities ().

- Stability Testing: Accelerated degradation studies (40°C/75% RH) identify labile groups (e.g., oxadiazole hydrolysis).

- KF Titration: Monitor hygroscopicity, critical for solid-state formulations .

How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

Advanced Research Question

- Target-Based Assays: Use recombinant proteins (e.g., CFTR in ) with electrophysiology (patch-clamp) or fluorescence-based readouts.

- Cell Viability Assays: Employ MTT/XTT in cancer cell lines (e.g., IC₅₀ determination in ).

- Counter-Screening: Test against off-targets (e.g., ion channels in ) to validate specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.